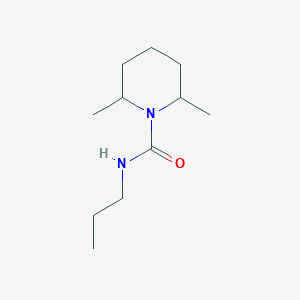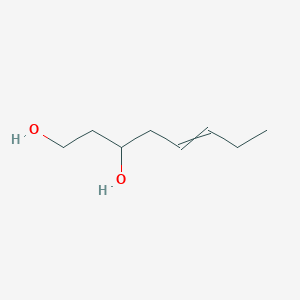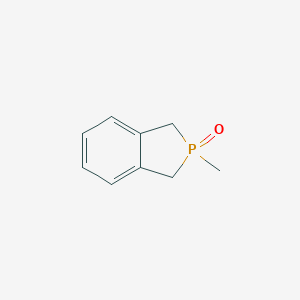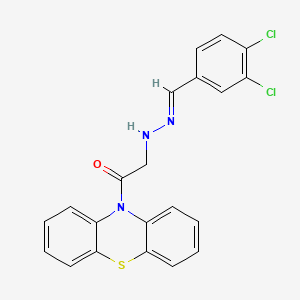
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that belongs to the phenothiazine class of heterocyclic compounds.
Preparation Methods
The synthesis of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves multiple steps. One common method starts with the acylation of phenothiazine with acyl chlorides in toluene to form 10-acylphenothiazine. This is followed by a Friedel-Crafts acylation reaction using acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate compound yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, receptors, and other proteins, leading to changes in cellular function. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is the basis for their antipsychotic effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and methylene blue. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and applications . For instance:
Chlorpromazine: Primarily used as an antipsychotic agent.
Promethazine: Known for its antihistaminic and antiemetic properties.
Methylene Blue: Used as an antimalarial and diagnostic dye.
The unique structure of this compound, particularly the presence of the dichlorobenzylidene and hydrazono groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66762-13-8 |
|---|---|
Molecular Formula |
C21H15Cl2N3OS |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-15-10-9-14(11-16(15)23)12-24-25-13-21(27)26-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)26/h1-12,25H,13H2/b24-12+ |
InChI Key |
RRMWVNFFJJXKJP-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
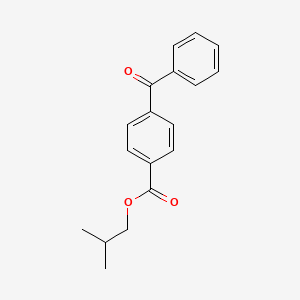
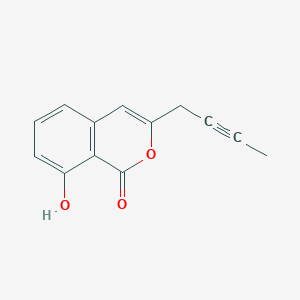
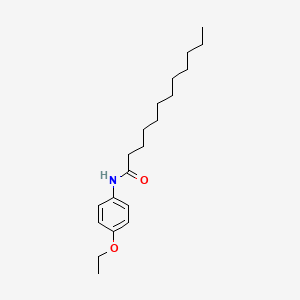


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)

